4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a structurally complex molecule featuring a 1,2,4-triazolo[3,2-b]thiazole core fused with a 3-methylphenyl substituent. This heterocyclic system is linked via an ethyl chain to a 4-methoxybenzenesulfonamide group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity such as enzyme inhibition or antimicrobial effects . The triazolo-thiazole scaffold contributes to enhanced metabolic stability and binding affinity due to its aromatic and planar structure, similar to other triazole derivatives discussed in synthetic studies .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-14-4-3-5-15(12-14)19-22-20-24(23-19)16(13-28-20)10-11-21-29(25,26)18-8-6-17(27-2)7-9-18/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMICKDPOXWFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Triazole-Thiazole Core: The triazole-thiazole core can be synthesized via a cyclization reaction involving an appropriate hydrazide and a thioamide. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a base such as potassium carbonate.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Research indicates that this compound exhibits significant biological properties, particularly as an antimicrobial agent and a potential anti-inflammatory drug . The sulfonamide group is known for its antibacterial properties, while the triazole moiety has been linked to antifungal activity.
Antimicrobial Studies
Numerous studies have explored the antimicrobial efficacy of sulfonamide derivatives. In vitro tests have shown that compounds similar to 4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can inhibit the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory processes.
Case Study: p38 MAPK Inhibition
A study demonstrated that the compound significantly reduced cytokine production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Pharmacological Insights
The pharmacokinetics of this compound suggest good bioavailability and metabolic stability. Its structure allows for potential modifications to enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods in (photolysis) and (reflux conditions), but with sulfonamide coupling steps inferred from .
- Spectroscopic Data : IR and NMR data from suggest that sulfonamide C=O stretching (~1660–1680 cm⁻¹) and NH vibrations (~3150–3400 cm⁻¹) would be critical for characterizing the target compound .
- Potential Bioactivity: While direct bioactivity data for the target compound are absent, structural parallels to sulfonamides () and triazoles () imply possible antimicrobial or enzyme-inhibitory properties.
Biological Activity
The compound 4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C18H22N4O2S
Structural Features
The compound features:
- A methoxy group at the para position of the benzene ring.
- A triazole-thiazole linkage , which is critical for its biological activity.
- A sulfonamide moiety , known for its antibacterial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole and triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. In one study, thiazoles demonstrated IC50 values of less than 2 µg/mL against specific cancer cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances the anticancer activity of these compounds .
Antimicrobial Activity
Thiazole derivatives have also been reported to exhibit antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial strains. For example, related thiazole compounds have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans as low as 0.25 µg/mL .
Anti-inflammatory Activity
Compounds containing the triazole scaffold are known for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) by triazoles has been documented, contributing to their potential use in treating inflammatory diseases .
Study on Anticancer Potential
A recent study synthesized various thiazole and triazole derivatives and assessed their cytotoxicity using MTT assays. The findings highlighted that modifications in the phenyl ring significantly influenced the activity:
- Compounds with para-dimethyl substitution exhibited enhanced apoptosis in cancer cells compared to their unsubstituted analogs .
Study on Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of thiazole derivatives, it was found that certain modifications led to increased potency against fungal pathogens. The study reported that compounds with a thiazole ring system displayed effective antifungal activity against clinical isolates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
